

Reference intervals for urinary Vanillactic acid in a healthy pediatric population.

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Compound of Interest

Compound Name: Vanillactic acid

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Urinary Vanillactic Acid: A Comparative Guide to Pediatric Reference Intervals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference intervals for urinary **vanillactic acid** (VLA) in a healthy pediatric population. The information is intended to support researchers, scientists, and professionals in drug development in the accurate interpretation of urinary organic acid profiles in children. This document summarizes available quantitative data, details the experimental protocols for VLA measurement, and presents a visual representation of the analytical workflow.

Quantitative Data Summary

Establishing precise reference intervals for urinary metabolites in children is crucial due to the dynamic changes in metabolism that occur with age. While extensive, age-stratified reference intervals for **vanillactic acid** in a healthy pediatric population are not readily available in a single comprehensive source, data from a large-scale study provides valuable insight into the typical range of excretion.

A study by Brennenstuhl et al. (2020) analyzed urine samples from 10,095 individuals in a control group without aromatic L-amino acid decarboxylase (AADC) deficiency, which included a pediatric population. The findings from this extensive cohort are summarized in the table

below. It is important to note that while this study provides a robust overall reference range, it does not offer a specific breakdown by discrete pediatric age groups (e.g., neonates, infants, young children, adolescents). The concentration of many urinary organic acids tends to decrease with age, underscoring the importance of interpreting results in the context of age-matched data where available.^[1]

Analyte	Population	Mean Concentration (mmol/mol creatinine)	Standard Deviation (SD)	Range (mmol/mol creatinine)	Analytical Method	Reference
Vanillic Acid (VLA)	Non-AADC Deficient Controls (n=10,095)	0.3	1.18	0 - 57.79	Gas Chromatography-Mass Spectrometry (GC-MS)	Brennenstuhl et al., 2020 ^[2]

Experimental Protocols

The accurate quantification of urinary **vanillic acid** relies on a well-defined and validated analytical methodology. The most commonly employed technique is gas chromatography-mass spectrometry (GC-MS), which offers high sensitivity and specificity for the identification and quantification of organic acids in complex biological matrices like urine.

Urine Sample Collection and Handling in a Pediatric Population

- **Collection:** For infants and young children who are not toilet-trained, a urine collection bag can be affixed over the genital area to collect a sample. For older children, a mid-stream clean-catch urine sample is preferred to minimize contamination. First morning voids are often recommended as they are typically more concentrated.

- **Volume:** A minimum of 5-10 mL of urine is generally required for organic acid analysis.
- **Storage and Transport:** Urine specimens should be collected in sterile, preservative-free containers. Immediately after collection, the sample should be frozen at -20°C or lower to ensure the stability of the analytes. For transport to the laboratory, samples should be shipped on dry ice to maintain a frozen state.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary Vanillic Acid

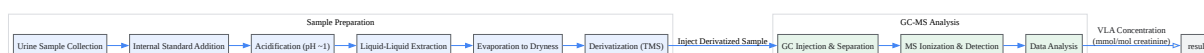
The following protocol is a generalized representation of the steps involved in the GC-MS analysis of urinary organic acids, including **vanillic acid**. Specific parameters may vary between laboratories.

- **Internal Standard Addition:** An internal standard, a stable isotope-labeled version of an analyte or a compound with similar chemical properties not naturally present in the sample, is added to a known volume of urine. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
- **Acidification:** The urine sample is acidified, typically with hydrochloric acid, to a pH of approximately 1. This protonates the organic acids, making them less water-soluble and more amenable to extraction.
- **Liquid-Liquid Extraction:** The acidified urine is extracted with an organic solvent, such as ethyl acetate or a combination of ethyl acetate and diethyl ether. The organic acids partition into the organic layer, separating them from the aqueous urine matrix.
- **Evaporation:** The organic solvent extract is evaporated to dryness under a gentle stream of nitrogen. This step concentrates the organic acids.
- **Derivatization:** To increase their volatility and thermal stability for GC analysis, the dried organic acid residues are chemically modified in a process called derivatization. A common method is trimethylsilylation, where a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to replace active hydrogen atoms with trimethylsilyl (TMS) groups.
- **GC-MS Analysis:**

- Injection: A small volume of the derivatized sample is injected into the gas chromatograph.
- Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column as they are carried through the column by an inert carrier gas (e.g., helium).
- Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.
- Data Analysis: The **vanillic acid** is identified by its characteristic retention time in the chromatogram and its unique mass spectrum. The concentration is calculated by comparing the peak area of the analyte to that of the internal standard and is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Visualizations

Experimental Workflow for Urinary Vanillic Acid Analysis



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Caption: Workflow for the analysis of urinary **vanillic acid** by GC-MS.

Logical Relationship of Key Analytical Steps

Caption: Key principles of the analytical method for urinary VLA.

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